Cas no 42872-85-5 (4-Iodo-3-methylbenzonitrile)

4-Iodo-3-methylbenzonitrile is a halogenated aromatic nitrile compound with the molecular formula C₈H₆IN. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, owing to the reactivity of the iodine substituent. The methyl group at the 3-position enhances steric and electronic modulation, making it useful for tailored molecular design. This compound is valued for its stability, high purity, and compatibility with a range of reaction conditions. It finds applications in pharmaceuticals, agrochemicals, and materials science, where precise functionalization of aromatic systems is required. Proper handling under inert conditions is recommended to preserve its integrity.
4-Iodo-3-methylbenzonitrile structure
4-Iodo-3-methylbenzonitrile structure
Product Name:4-Iodo-3-methylbenzonitrile
CAS No:42872-85-5
MF:C8H6IN
MW:243.044414043427
MDL:MFCD09025697
CID:825866
PubChem ID:12557203
Update Time:2025-06-14

4-Iodo-3-methylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-3-methylbenzonitrile
    • MFCD09025697
    • SCHEMBL2565697
    • E78176
    • 4-Iodo-3-methylbenzonitrile, 98%
    • 42872-85-5
    • DB-349397
    • Benzonitrile, 4-iodo-3-methyl-
    • DTXCID30453282
    • AS-10200
    • CS-0199131
    • 3-Methyl-4-iodobenzonitrile
    • HLTCSOXVOUXEJH-UHFFFAOYSA-N
    • DTXSID40502472
    • AKOS015853738
    • MDL: MFCD09025697
    • Inchi: 1S/C8H6IN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3
    • InChI Key: HLTCSOXVOUXEJH-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C#N)C=C1C

Computed Properties

  • Exact Mass: 242.95400
  • Monoisotopic Mass: 242.95450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • PSA: 23.79000
  • LogP: 2.47128

4-Iodo-3-methylbenzonitrile Security Information

  • HazardClass:IRRITANT

4-Iodo-3-methylbenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Iodo-3-methylbenzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
047093-250mg
4-Iodo-3-methylbenzonitrile
42872-85-5 95+%
250mg
£18.00 2022-03-01
Fluorochem
047093-2g
4-Iodo-3-methylbenzonitrile
42872-85-5 95+%
2g
£44.00 2022-03-01
Fluorochem
047093-10g
4-Iodo-3-methylbenzonitrile
42872-85-5 95+%
10g
£175.00 2022-03-01
Alichem
A013033358-250mg
4-Iodo-3-methylbenzonitrile
42872-85-5 97%
250mg
$489.60 2023-09-01
Alichem
A013033358-500mg
4-Iodo-3-methylbenzonitrile
42872-85-5 97%
500mg
$823.15 2023-09-01
Alichem
A013033358-1g
4-Iodo-3-methylbenzonitrile
42872-85-5 97%
1g
$1519.80 2023-09-01
TRC
I737775-100mg
4-Iodo-3-methylbenzonitrile
42872-85-5
100mg
$ 55.00 2022-09-13
TRC
I737775-500mg
4-Iodo-3-methylbenzonitrile
42872-85-5
500mg
$ 75.00 2022-09-13
TRC
I737775-1g
4-Iodo-3-methylbenzonitrile
42872-85-5
1g
$ 100.00 2022-09-13
abcr
AB285879-2 g
4-Iodo-3-methylbenzonitrile; 98%
42872-85-5
2g
€116.60 2022-06-11

4-Iodo-3-methylbenzonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:42872-85-5)4-Iodo-3-methylbenzonitrile
Order Number:A872800
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:36
Price ($):195.0
Email:sales@amadischem.com

Additional information on 4-Iodo-3-methylbenzonitrile

Latest Research on 4-Iodo-3-methylbenzonitrile (CAS: 42872-85-5) in Chemical Biology and Pharmaceutical Applications

4-Iodo-3-methylbenzonitrile (CAS: 42872-85-5) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, agrochemicals, and materials for organic electronics. Recent studies have explored its utility in cross-coupling reactions, medicinal chemistry, and as a building block for complex molecular architectures.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 4-Iodo-3-methylbenzonitrile in the development of novel tyrosine kinase inhibitors. Researchers utilized this compound as a precursor in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions to generate a library of potent inhibitors targeting EGFR mutations. The study reported enhanced selectivity and reduced off-target effects compared to earlier generations of inhibitors, underscoring the compound's value in precision medicine.

In the field of agrochemicals, a recent patent (WO2023051234) demonstrated the use of 4-Iodo-3-methylbenzonitrile as a key intermediate in synthesizing next-generation fungicides. The derivative compounds exhibited remarkable efficacy against Botrytis cinerea while maintaining low toxicity profiles, addressing growing concerns about environmental sustainability in crop protection.

Advanced material science applications have also emerged, with a 2024 ACS Applied Materials & Interfaces publication detailing the incorporation of 4-Iodo-3-methylbenzonitrile into donor-acceptor type polymers for organic photovoltaics. The electron-withdrawing cyano group combined with the heavy atom effect of iodine contributed to improved power conversion efficiencies exceeding 15%, marking a significant advancement in renewable energy technologies.

From a synthetic chemistry perspective, recent methodological developments (2023, Organic Letters) have established more sustainable protocols for utilizing 4-Iodo-3-methylbenzonitrile in C-C bond formations. Photoredox catalysis approaches have achieved yields upwards of 90% while reducing precious metal catalyst loadings by 80%, addressing both economic and environmental considerations in industrial applications.

Pharmacokinetic studies of derivatives have revealed interesting structure-activity relationships. The iodo-methylbenzonitrile scaffold demonstrates favorable LogP values (2.1-2.8) and metabolic stability in human liver microsome assays, making it particularly valuable for CNS-targeting drug development. Current clinical trials include several candidates incorporating this pharmacophore for neurodegenerative disease applications.

Looking forward, the unique electronic properties and synthetic versatility of 4-Iodo-3-methylbenzonitrile position it as a critical building block for diverse applications. Ongoing research explores its potential in PROTAC design, fluorescent probes for super-resolution microscopy, and as a ligand in transition metal catalysis. The compound's commercial availability (≥98% purity from major suppliers) and well-characterized properties continue to drive innovation across multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:42872-85-5)4-Iodo-3-methylbenzonitrile
A872800
Purity:99%
Quantity:10g
Price ($):195.0
Email